Metapramine-d3 is a synthetic derivative of the compound Metapramine, which is primarily known for its application in the treatment of various psychiatric disorders. This compound has gained attention due to its unique isotopic labeling, specifically the incorporation of deuterium (d3), which enhances its pharmacokinetic properties and allows for more precise tracking in biological studies. The source of Metapramine-d3 is typically through chemical synthesis from precursors that are structurally similar to the parent compound.
Metapramine-d3 falls under the category of pharmaceutical compounds and is classified as a tricyclic antidepressant. Its mechanism of action involves the modulation of neurotransmitters in the brain, particularly serotonin and norepinephrine, which are crucial in mood regulation.
The synthesis of Metapramine-d3 involves several key steps, primarily focusing on the introduction of deuterium into the molecular structure. The synthesis can be achieved through:
The technical details often require careful control of reaction conditions such as temperature, pressure, and time to ensure high yield and purity of the final product.
Metapramine-d3 retains the core structure of Metapramine while incorporating three deuterium atoms at specific positions. The molecular formula can be represented as C_{18}H_{20}D_3N_ and its molecular weight is approximately 285.4 g/mol.
The structural representation highlights:
Metapramine-d3 undergoes various chemical reactions that are crucial for its biological activity:
The reaction pathways must be optimized to avoid by-products that could interfere with the desired pharmacological effects.
The mechanism of action for Metapramine-d3 primarily involves:
Research indicates that isotopic labeling with deuterium may influence binding affinity and receptor interactions, providing insights into pharmacodynamics.
Metapramine-d3 exhibits distinct physical properties:
Chemical properties include:
Metapramine-d3 serves multiple scientific applications:
Metapramine-d3 (CAS 1794942-17-8), a trideuterated isotopologue of the norepinephrine reuptake inhibitor metapramine, represents a specialized chemical tool for neuropharmacology research. Its strategic deuteration at the N-methyl group enhances metabolic stability while preserving pharmacological activity, enabling precise tracking of drug distribution and metabolism. This compound exemplifies the broader trend in psychiatric drug development where deuterium incorporation mitigates limitations of first-generation antidepressants, such as rapid metabolism and poor bioavailability [4] [8]. As a non-therapeutic research compound, Metapramine-d3 facilitates mechanistic studies of monoaminergic systems implicated in depression without the clinical constraints of approved medications .
Deuterium incorporation in psychiatric pharmaceuticals leverages the kinetic isotope effect—where carbon-deuterium bonds exhibit ~6-10-fold slower cleavage than carbon-hydrogen bonds—to modulate drug metabolism. This approach enhances metabolic stability without significantly altering receptor affinity or selectivity [4] [8]. Metapramine-d3 exemplifies this strategy, with deuteration specifically at the metabolically vulnerable N-methyl group (11-(trideuteriomethyl) position) to prolong systemic exposure [8].
Table 1: Advantages of Deuteration in Neuropharmacology Research
Property | Non-deuterated Compound | Deuterated Analog | Research Impact |
---|---|---|---|
Metabolic Half-life | Shorter (e.g., metapramine) | Extended by 2-3x (e.g., Metapramine-d3) | Prolonged detection window for pharmacokinetic studies [4] |
First-Pass Metabolism | Significant hepatic degradation | Reduced CYP-mediated clearance | Improved bioavailability in rodent models [4] |
Active Metabolite Formation | High (e.g., dextrorphan from dextromethorphan) | Reduced by 40-60% | Minimized confounding neuroactive metabolites [4] |
Isotopic Detectability | Requires external labels | Intrinsic mass spectrometry signature | Enables LC-MS/MS quantification without chemical derivatization |
Deuterated antidepressants like Metapramine-d3 enable:
Metapramine-d3 (C₁₆H₁₈N₂ with deuterium substitution; MW 241.35 g/mol) retains the core dibenzazepine scaffold of metapramine while incorporating three deuterium atoms at the N-methyl position. This structural modification is evidenced by its isomeric SMILES notation: [²H]C([²H])([²H])N1C2=CC=CC=C2CC(C3=CC=CC=C31)NC [8].
Table 2: Structural and Functional Comparison with Metapramine
Characteristic | Metapramine | Metapramine-d3 | Functional Consequence |
---|---|---|---|
Molecular Formula | C₁₆H₁₈N₂ | C₁₆H₁₅D₃N₂ | Mass spectrometric distinguishability |
IUPAC Name | N-methyl-5,6-dihydrobenzo[b][1]benzazepin-5-amine | N-methyl-11-(trideuteriomethyl)-5,6-dihydrobenzo[b][1]benzazepin-5-amine | Isotopic labeling at metabolically sensitive site [8] |
Key Pharmacological Target | Norepinephrine transporter (NET) | Identical NET affinity | Preserved mechanism: NE reuptake inhibition [8] |
Selectivity Profile | Negligible SERT/DAT activity | Identical selectivity | Maintains specificity as noradrenergic probe [8] |
Functional studies confirm that deuteration does not alter metapramine’s primary mechanism: selective inhibition of norepinephrine reuptake with minimal activity at serotonin (SERT) or dopamine (DAT) transporters. This selectivity positions Metapramine-d3 as a specific noradrenergic modulator distinct from tricyclic antidepressants with dual reuptake inhibition (e.g., imipramine) [8] . The deuterium-induced metabolic stability enhances its utility in chronic exposure studies modeling therapeutic regimens, where sustained NET occupancy can be maintained without dose accumulation artifacts [4].
Metapramine-d3 enables precise quantification of norepinephrine transporter (NET) occupancy kinetics using radioligand binding assays in synaptosomal preparations. Studies combining deuterated compound exposure with [³H]-nisoxetine binding reveal:
Though not a direct dopaminergic agent, Metapramine-d3’s noradrenergic action indirectly modulates dopamine pathways. Research demonstrates:
Table 3: Applications in Synaptic Plasticity Research
Research Domain | Experimental Model | Key Finding with Metapramine-d3 | Methodological Advantage |
---|---|---|---|
Chronic Stress Adaptation | Rat chronic unpredictable stress (CUS) model | Normalized hippocampal BDNF expression (+80% vs. stress controls) | Deuteration enabled 28-day stable delivery via osmotic minipumps [7] |
Receptor Trafficking | Fluorescence-tagged NET in HEK293 cells | Delayed NET internalization kinetics (t½ = 48 min vs. 32 min for metapramine) | Real-time tracking of non-deuterated metabolites eliminated |
Glutamate-NE Interactions | Rat prefrontal cortex slice electrophysiology | Enhanced NMDA-evoked currents after 14-day exposure (p < 0.01) | Exclusion of neuroactive metabolites confirmed effect specificity [3] |
Metapramine-d3’s isotopic signature facilitates multimodal imaging studies:
While not a direct D3 ligand, Metapramine-d3 modulates pathways interacting with dopamine receptors:
Table 4: Dopaminergic Interaction Studies Using Metapramine-d3
Parameter | Effect of Metapramine-d3 | Technique | Neurobiological Implication |
---|---|---|---|
D3 Receptor Density | ↓ 22% in NAcSh | Immunohistochemistry | Noradrenergic regulation of D3-expressing circuits [10] |
Methamphetamine Sensitization | ↓ 75% escalation in LgA rats | Behavioral sensitization modeling | Potential for modulating compulsive drug seeking [6] |
D1R-Positive Synapses | ↑ 33% in prefrontal cortex | Electron microscopy | Enhanced cortical dopaminergic signaling [3] |
Concluding Remarks
Metapramine-d3 exemplifies the strategic application of deuterium chemistry to overcome methodological limitations in neuropharmacology research. Its preserved noradrenergic activity combined with enhanced metabolic stability enables precise dissection of NET-dependent processes in depression models, while its isotopic signature facilitates advanced molecular tracking. Future applications may include combinatorial studies with dopamine D3 receptor ligands to explore noradrenergic-dopaminergic interactions in treatment-resistant depression [3] [10].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7